
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(アミノメチル)-1H-イミダゾール-5-イル)-N,N-ジメチルアニリンは、イミダゾール環とアニリン部分の両方を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(2-(アミノメチル)-1H-イミダゾール-5-イル)-N,N-ジメチルアニリンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、イミダゾール環の形成後にアニリン基を導入することです。反応条件は、通常、高い収率と純度を確保するために、触媒、制御された温度、および特定の溶媒の使用を必要とします。
工業生産方法
工業的な設定では、この化合物の製造は、反応パラメータを制御するために自動化されたシステムを使用する大規模反応を伴う場合があります。連続フローリアクターの使用とクロマトグラフィーや結晶化などの高度な精製技術は、目的の製品品質を達成するために一般的です。
化学反応の分析
反応の種類
3-(2-(アミノメチル)-1H-イミダゾール-5-イル)-N,N-ジメチルアニリンは、次のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: 特にアニリン部分で求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのハロゲン化化合物。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つイミダゾール誘導体をもたらす可能性がありますが、還元はアミン誘導体の形成につながる可能性があります。
科学研究の応用
3-(2-(アミノメチル)-1H-イミダゾール-5-イル)-N,N-ジメチルアニリンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな生体分子と相互作用する能力のために、生化学プローブとしての可能性が調査されています。
医学: 抗菌作用や抗がん作用など、潜在的な治療効果について調べられています。
産業: ポリマーや触媒などの高度な材料の開発に使用されています。
科学的研究の応用
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
3-(2-(アミノメチル)-1H-イミダゾール-5-イル)-N,N-ジメチルアニリンがその効果を発揮する仕組みは、特定の分子標的との相互作用に関係しています。イミダゾール環は金属イオンと配位することができ、アニリン基は水素結合とπ-π相互作用に参加できます。これらの相互作用は、酵素、受容体、その他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
2-(アミノメチル)-1H-イミダゾール: アニリン基がなく、特定の用途では汎用性が低くなります。
N,N-ジメチルアニリン: イミダゾール環を含まず、金属イオンと配位する能力が制限されています。
独自性
3-(2-(アミノメチル)-1H-イミダゾール-5-イル)-N,N-ジメチルアニリンは、イミダゾールとアニリンの両方の官能基が存在するため、独特です。この二重の官能基により、より幅広い化学反応と相互作用に参加することができ、研究や産業のさまざまな分野で貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(Aminomethyl)-1H-imidazole: Lacks the aniline group, making it less versatile in certain applications.
N,N-Dimethylaniline: Does not contain the imidazole ring, limiting its ability to coordinate with metal ions.
Uniqueness
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is unique due to the presence of both the imidazole and aniline functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
3-[2-(aminomethyl)-1H-imidazol-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H16N4/c1-16(2)10-5-3-4-9(6-10)11-8-14-12(7-13)15-11/h3-6,8H,7,13H2,1-2H3,(H,14,15) |
InChIキー |
BMIABAUEBIMSLA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C2=CN=C(N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



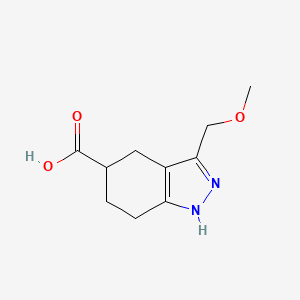

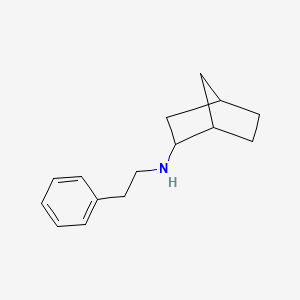
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)

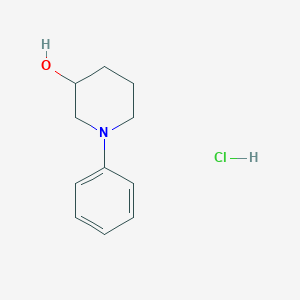
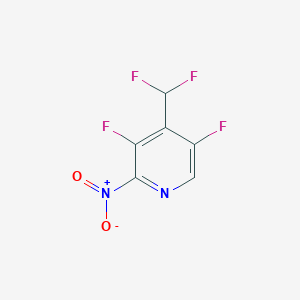
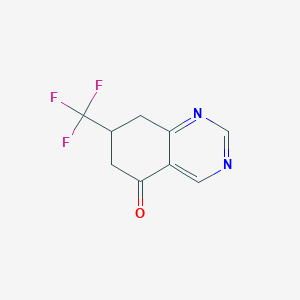
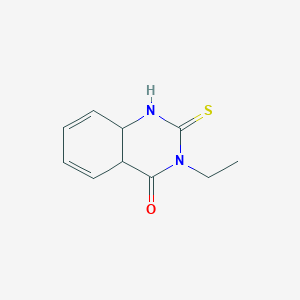
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)
